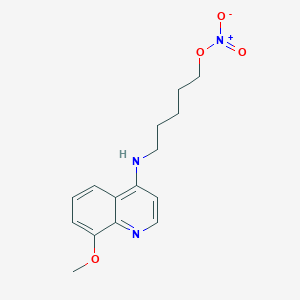
5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate, commonly known as 5MPN, is an orally active and selective inhibitor of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This compound competitively inhibits the fructose-6-phosphate binding site and is known for its ability to inhibit the proliferation of myeloma cells. It is primarily used in the study of myeloproliferative neoplasms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves several steps, including the preparation of the quinoline derivative and subsequent functionalization to introduce the nitrate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve the use of catalysts, solvents, and specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of myeloproliferative neoplasms and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Wirkmechanismus
The mechanism of action of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves the competitive inhibition of the fructose-6-phosphate binding site of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This inhibition disrupts the sugar metabolism of tumors, leading to a reduction in glycolysis and ATP production, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PFK-158: Another selective inhibitor of PFKFB3 with similar inhibitory effects on glycolysis.
PFK-015: An effective inhibitor of PFKFB3, known for its ability to inhibit PFKFB3 activity in various cell lines
Uniqueness of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate
This compound is unique due to its high selectivity for PFKFB4 and its potent inhibitory effects on tumor cell proliferation. Unlike other inhibitors, it specifically targets the fructose-6-phosphate binding site, making it a valuable tool for studying the metabolic pathways involved in cancer .
Eigenschaften
CAS-Nummer |
47208-82-2 |
|---|---|
Molekularformel |
C15H19N3O4 |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
5-[(8-methoxyquinolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
YBOILUNNGBGURC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


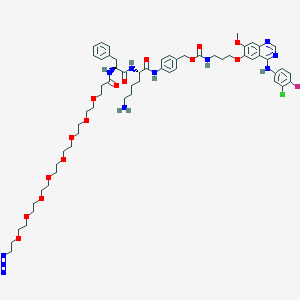
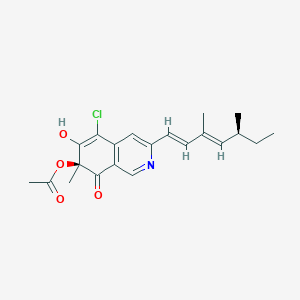
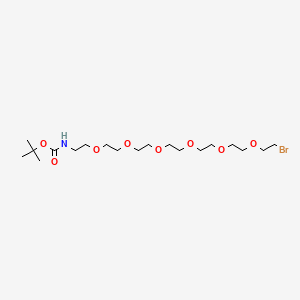
![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
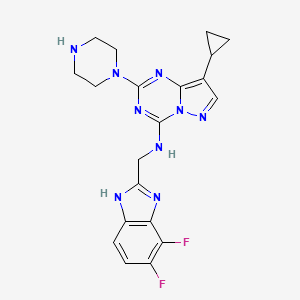
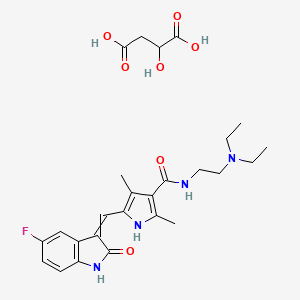
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
